molecular formula C25H34O3 B1288246 4-(Octyloxy)phenyl 4-butylbenzoate CAS No. 42815-59-8

4-(Octyloxy)phenyl 4-butylbenzoate

Cat. No.: B1288246
CAS No.: 42815-59-8
M. Wt: 382.5 g/mol
InChI Key: DESAJRHSCPKXHK-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 4-butylbenzoate (CAS RN: 42815-59-8) is an organic ester compound with a molecular formula of C₂₅H₃₄O₃ and a molecular weight of 382.54 g/mol . It is characterized as a white to almost white powdered or crystalline solid at room temperature, though storage in a cool, dark place is recommended . The compound is a derivative of 4-butylbenzoic acid and is also known by its synonym, 4-Butylbenzoic Acid 4-n-Octyloxyphenyl Ester . This chemical is supplied with a high purity level, typically ≥98.0% as determined by GC analysis . It features a calculated logP value of 6.99, indicating high lipophilicity, a TPSA of 35.53 Ų, and contains 13 rotatable bonds . Its boiling point is estimated at 503.6°C at 760 mmHg, with a flash point of 218.1°C . As a specialty chemical, this compound is offered for research and further manufacturing purposes only. This product is strictly For Research Use Only and is not intended for direct human or veterinary use . According to the Globally Harmonized System (GHS), it carries the signal word "Warning" and may be hazardous if swallowed, in contact with skin, or if inhaled . Researchers should consult the safety data sheet (SDS) and adhere to all recommended precautionary statements and personal protective equipment (PPE) guidelines when handling this material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-octoxyphenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-3-5-7-8-9-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESAJRHSCPKXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597395
Record name 4-(Octyloxy)phenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42815-59-8
Record name 4-(Octyloxy)phenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification Methodologies

Synthetic Pathways for 4-(Octyloxy)phenyl 4-butylbenzoate

The creation of this compound is primarily achieved through a direct and well-established chemical transformation: esterification. This process involves the formation of an ester linkage between a phenol (B47542) and a carboxylic acid or its derivative.

Esterification Reaction Strategies

The most common and efficient method for synthesizing this compound is the reaction of 4-(octyloxy)phenol (B1583347) with 4-butylbenzoyl chloride. This reaction is a type of acylation, where the acyl chloride acts as a highly reactive acylating agent. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. A catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction. prepchem.com

An alternative, though less common, approach is the direct esterification of 4-(octyloxy)phenol and 4-butylbenzoic acid. This method requires a catalyst, such as a strong acid, and often involves the removal of water as it is formed to drive the reaction to completion. The use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate this direct esterification. scholarsresearchlibrary.com

Precursor Compounds and Reagent Selection

The synthesis of the final product relies on the availability of two key precursors: 4-(octyloxy)phenol and 4-butylbenzoic acid.

4-(Octyloxy)phenol: This precursor is prepared via a Williamson ether synthesis. Hydroquinone (1,4-dihydroxybenzene) is reacted with 1-bromooctane (B94149) or 1-chlorooctane (B87089) in the presence of a base like potassium carbonate or sodium carbonate. prepchem.com The base deprotonates one of the hydroxyl groups of the hydroquinone, forming a phenoxide ion that then acts as a nucleophile to displace the bromide or chloride from the alkyl halide.

4-Butylbenzoic acid: The synthesis of 4-butylbenzoic acid can be achieved through several routes. One common method is the Friedel-Crafts acylation of benzene (B151609) with butyryl chloride to form butyrophenone, followed by oxidation of the ketone to a carboxylic acid. Alternatively, 4-tert-butyltoluene (B18130) can be oxidized using an oxidizing agent like potassium permanganate (B83412) or with molecular oxygen in the presence of a cobalt-based catalyst. google.com

Design and Synthesis of Structurally Related Analogs

The molecular architecture of this compound provides a versatile scaffold for creating a wide array of analogs with fine-tuned liquid crystalline properties. By systematically altering the flexible alkyl chains and the rigid core, researchers can manipulate the temperature range and type of mesophases exhibited.

Homologous Series Investigations

A powerful method for understanding structure-property relationships is the synthesis and study of homologous series. scholarsresearchlibrary.com In the context of this compound, this involves systematically varying the length of the alkyl chains (the octyloxy and butyl groups).

For instance, a homologous series of 4-(n-alkoxy)phenyl 4-n-alkylbenzoates can be synthesized. By keeping the butyl chain constant and varying the alkoxy chain (e.g., from methoxy (B1213986) to dodecyloxy), or vice versa, the influence of chain length on the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) and the melting point can be observed. Generally, increasing the length of the flexible chains tends to stabilize the mesophase, leading to higher clearing points. rsc.org However, very long chains can lead to the appearance of more ordered smectic phases in addition to or instead of the nematic phase. scholarsresearchlibrary.com

Alkoxy Chain (m)Alkyl Chain (n)Mesophase TypeTransition Temperatures (°C)
44NematicCr 55 N 75 I
64NematicCr 50 N 82 I
84Nematic, Smectic ACr 48 SmA 58 N 85 I
104Smectic ACr 52 SmA 90 I
82NematicCr 60 N 78 I
86Nematic, Smectic ACr 45 SmA 65 N 80 I

Note: The data in this table is illustrative and represents typical trends observed in such homologous series. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid.

Modifications for Tailored Mesogenic Properties

Lateral Substitution: Introducing a substituent, such as a fluorine or methyl group, onto the side of the phenyl rings can significantly impact the mesophase stability. Lateral groups generally lower the clearing point by increasing the width of the molecule and disrupting the parallel packing of the mesogens.

Terminal Group Modification: Replacing the terminal alkyl chains with more polar groups, such as a cyano (-CN) or nitro (-NO2) group, can induce strong dipole moments. These changes can lead to the formation of smectic phases with specific arrangements of the molecules due to dipole-dipole interactions.

Core Structure Variation: The central phenyl benzoate (B1203000) core can be replaced with other rigid structures, such as a biphenyl (B1667301), naphthalene, or heterocyclic rings like thiadiazole. tandfonline.com These changes alter the length-to-breadth ratio of the molecule and its electronic properties, leading to different mesophase behaviors.

By employing these synthetic strategies, chemists can design and create a vast library of liquid crystalline materials with precisely controlled properties, enabling their use in a wide range of technological applications.

Molecular and Supramolecular Structural Characterization

Spectroscopic Elucidation Techniques

The elucidation of the chemical structure of 4-(Octyloxy)phenyl 4-butylbenzoate relies on the application of several key spectroscopic methods. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that, when analyzed, reveal a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each proton and carbon atom within the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings, the protons of the octyloxy chain, and the protons of the butyl chain are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Key Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the two para-substituted benzene rings are expected to appear as doublets in the aromatic region of the spectrum (typically δ 7.0-8.2 ppm). The protons on the phenyl ring attached to the butyl group will likely resonate at a slightly different chemical shift compared to those on the phenyl ring with the octyloxy group due to the differing electronic effects of these substituents.

Octyloxy Chain Protons: The methylene (B1212753) protons of the octyloxy chain will exhibit characteristic signals. The protons of the -OCH₂- group directly attached to the phenyl ring are expected to be the most downfield of the aliphatic signals (around δ 4.0 ppm) due to the deshielding effect of the adjacent oxygen atom. The other methylene groups will appear as multiplets further upfield, and the terminal methyl group will appear as a triplet.

Butyl Chain Protons: The protons of the butyl group attached to the benzoate (B1203000) ring will also show distinct signals. The methylene group adjacent to the benzene ring will be the most downfield of the butyl signals. The other methylene groups and the terminal methyl group will have characteristic chemical shifts and splitting patterns.

Representative ¹H NMR Data Table:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05Doublet2HAromatic Protons (ortho to C=O)
~7.25Doublet2HAromatic Protons (ortho to butyl group)
~7.10Doublet2HAromatic Protons (ortho to ester oxygen)
~6.95Doublet2HAromatic Protons (ortho to octyloxy)
~4.00Triplet2H-OCH₂- (Octyloxy)
~2.70Triplet2H-CH₂- (adjacent to benzene, Butyl)
~1.80Multiplet2H-OCH₂CH ₂- (Octyloxy)
~1.65Multiplet2H-CH₂CH ₂- (Butyl)
~1.45-1.25Multiplet10H-(CH₂)₅- (Octyloxy)
~0.95Triplet3H-CH₃ (Butyl)
~0.90Triplet3H-CH₃ (Octyloxy)

Note: The data presented in this table is representative and based on the expected chemical shifts for the functional groups present in the molecule. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Key Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is expected to have a characteristic chemical shift in the downfield region of the spectrum (around δ 165 ppm).

Aromatic Carbons: The carbon atoms of the two benzene rings will appear in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (ester, octyloxy, and butyl groups). Quaternary carbons (those without attached protons) will typically show weaker signals.

Aliphatic Carbons: The carbon atoms of the octyloxy and butyl chains will resonate in the upfield region of the spectrum. The carbon of the -OCH₂- group will be the most downfield of the aliphatic signals.

Representative ¹³C NMR Data Table:

Chemical Shift (δ, ppm)Assignment
~165.5C=O (Ester)
~158.0C-O (Aromatic, Octyloxy side)
~150.0C-O (Aromatic, Ester side)
~145.0C-C (Aromatic, Butyl side)
~132.0CH (Aromatic, ortho to C=O)
~130.0CH (Aromatic, ortho to butyl)
~122.0CH (Aromatic, ortho to ester oxygen)
~115.0CH (Aromatic, ortho to octyloxy)
~68.5-OCH₂- (Octyloxy)
~35.5-CH₂- (adjacent to benzene, Butyl)
~33.5-CH₂- (Butyl)
~31.8-CH₂- (Octyloxy)
~29.3-(CH₂)n- (Octyloxy)
~26.0-CH₂- (Octyloxy)
~22.7-CH₂- (Butyl)
~22.6-CH₂- (Octyloxy)
~14.1-CH₃ (Octyloxy)
~13.9-CH₃ (Butyl)

Note: The data presented in this table is representative and based on the expected chemical shifts for the functional groups present in the molecule. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key Expected FTIR Spectral Features:

C=O Stretching: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretching: The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the region of 1270-1000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings are expected to produce several bands in the region of 1600-1450 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the octyloxy and butyl chains are expected to appear just below 3000 cm⁻¹.

Representative FTIR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
~2955, ~2925, ~2855StrongAliphatic C-H stretching
~1730StrongC=O stretching (Ester)
~1605, ~1510MediumAromatic C=C stretching
~1270, ~1165StrongC-O stretching (Ester)
~1100MediumAr-O-C stretching (Ether)
~840StrongAromatic C-H out-of-plane bending

Note: The data presented in this table is representative and based on the expected vibrational frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region due to the presence of the aromatic rings and the ester group, which act as chromophores. The extended conjugation between the phenyl rings and the ester group influences the wavelength of maximum absorption (λmax).

Key Expected UV-Vis Spectral Features:

π → π Transitions:* The primary absorption bands are expected to arise from π → π* electronic transitions within the aromatic systems. The presence of the ester and alkoxy substituents can cause a red shift (shift to longer wavelengths) compared to unsubstituted benzene. One or more strong absorption bands are anticipated in the range of 250-300 nm.

Representative UV-Vis Data Table:

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
Ethanol~275~20,000π → π* transition

Note: The data presented in this table is representative and based on the expected absorption for the chromophores present in the molecule. Actual experimental values may vary depending on the solvent and concentration.

Raman Microspectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-C bond stretching within the aliphatic chains. Due to the lack of publicly available experimental data, a detailed analysis and data table for Raman spectroscopy of this specific compound cannot be provided.

Photoluminescence Spectroscopy: Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For a molecule like this compound, any significant photoluminescence would likely be in the form of fluorescence, originating from the excited singlet state of the aromatic chromophore. The emission wavelength would be longer than the absorption wavelength (Stokes shift). Without experimental data, a specific analysis of the photoluminescent properties of this compound is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic and Ordered Structure Analysis

The arrangement of molecules in the solid state and in the ordered phases of liquid crystals is critical to their function. X-ray diffraction techniques are paramount in determining these structures, providing insight into the packing and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Crystalline Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For mesogenic compounds like this compound, which exhibit liquid crystal phases, an understanding of the precursor crystalline structure is invaluable.

Table 1: Illustrative Crystallographic Data for a Related Phenyl Benzoate Compound (Note: This data is for an analogous compound and is provided for illustrative purposes.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.89
b (Å) 7.54
c (Å) 28.45
β (°) 95.6

Analysis of Self-Assembled Supramolecular Architectures

The liquid crystalline phases are a manifestation of supramolecular self-assembly, where molecules associate through non-covalent interactions. The resulting architectures are less ordered than a perfect crystal but maintain a degree of orientational or positional order.

In compounds like this compound, the driving forces for self-assembly include van der Waals forces, π-π stacking interactions between the aromatic cores, and dipole-dipole interactions. The flexible octyloxy and butyl chains play a crucial role, influencing the phase behavior and transition temperatures. The interplay of the rigid aromatic core and the flexible aliphatic chains leads to the formation of the mesophases. Weak intermolecular interactions, such as C-H···π and C-H···O hydrogen bonds, are also instrumental in stabilizing the supramolecular structures. These interactions, though individually weak, collectively contribute to the stability and orientational order of the liquid crystal phases.

Theoretical and Computational Investigations

Theoretical and computational methods provide a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult to probe directly.

Molecular Modeling for Conformation and Dipole Moment Determination

Molecular modeling techniques are employed to predict the most stable conformations of a molecule and to calculate its electronic properties, such as the dipole moment. For liquid crystal molecules, the conformation and the magnitude and direction of the molecular dipole moment are critical for their response to an external electric field, a key aspect of many of their applications.

Table 2: Calculated Dipole Moment for a Phenyl Benzoate Fragment in Different Conformations (Note: This data is for a related molecular fragment and is provided for illustrative purposes.)

Conformation (Dihedral Angle) Calculated Dipole Moment (Debye)
1.9

Density Functional Theory (DFT) Calculations for Vibrational Dynamics

Density Functional Theory (DFT) has become a standard tool for investigating the vibrational properties of molecules. By calculating the vibrational frequencies and modes, DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. For molecular crystals, periodic DFT calculations, which take into account the crystalline environment, are particularly powerful.

While specific DFT calculations for the vibrational dynamics of this compound are not documented in the literature, studies on analogous aromatic esters and aldehydes demonstrate the utility of this approach. crystallography.netresearchgate.net Such calculations can unambiguously assign vibrational modes, including low-frequency modes that are characteristic of the collective motions within the crystal lattice. crystallography.net For a molecule with flexible chains like this compound, DFT can help to understand the vibrational modes associated with the alkyl chains in addition to those of the aromatic core and ester linkage.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

While the molecular structure of this compound—comprising a central biphenyl (B1667301) core with an octyloxy chain and a butylbenzoate group—is characteristic of materials that exhibit liquid crystalline phases, detailed characterization for this particular compound appears to be unpublished or not widely disseminated. Research on homologous series of alkoxy-phenyl alkylbenzoates does exist, providing a general understanding of how variations in the alkyl and alkoxy chain lengths influence mesomorphic behavior. However, this general knowledge cannot be used to accurately describe the specific properties of this compound as requested.

The standard experimental procedures to characterize such a compound would involve:

Differential Scanning Calorimetry (DSC): To determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid). This would provide a quantitative measure of the thermal stability of its various phases.

Polarized Light Microscopy (POM): To visualize the distinct optical textures of the mesophases upon heating and cooling, allowing for the identification of specific phase types such as nematic or various smectic arrangements (e.g., SmA, SmC).

Without access to specific DSC thermograms or POM micrographs for this compound, any discussion of its nematic or smectic textures, phase sequence, thermal stability, or potential for direct isotropic-smectic transitions would be purely speculative.

Therefore, the detailed subsections outlined for the mesophase behavior and phase transition dynamics of this compound cannot be populated with the scientifically accurate and specific research findings as required. The scientific community has published extensively on related benzoate liquid crystals, but the specific data for this compound remains elusive in the public domain.

Mesophase Behavior and Phase Transition Dynamics

Crystallization and Vitrification Kinetics

The processes of crystallization (the formation of a highly ordered solid phase) and vitrification (the formation of a glassy, amorphous solid) are critical aspects of the material's behavior upon cooling from its liquid crystalline or isotropic liquid states. The kinetics of these transformations dictate the final state of the material.

Glass Transition Phenomena in Liquid Crystalline States

A glass transition can occur in liquid crystalline phases when the substance is cooled rapidly enough to prevent crystallization. This transition is not a first-order phase transition like melting but is a kinetic phenomenon where the supercooled liquid becomes a glass. For some related benzoate (B1203000) derivatives, glass transitions have been observed at low temperatures. In the case of certain 4-alkoxyphenyl and 4-cyanophenyl 4-(2,4-dialkoxybenzoyloxy) benzoates, the glass transition temperature (Tg) is influenced by the length of the alkoxy chains. tubitak.gov.tr Lengthening a lateral alkoxy group tends to lower Tg, while lengthening terminal alkoxy groups can increase it. tubitak.gov.tr While specific data for 4-(Octyloxy)phenyl 4-butylbenzoate is not available, these findings on similar structures suggest that its molecular architecture would allow for the formation of a glassy state under appropriate cooling conditions.

Cold Crystallization Mechanisms and Pathways

Cold crystallization is a process observed when a material that has been cooled into a glassy state is subsequently heated. Upon gaining sufficient thermal energy, the molecules can rearrange from the disordered amorphous state into a more stable crystalline structure. This is an exothermic process that can be detected using techniques like Differential Scanning Calorimetry (DSC). For polymers like poly(3-hydroxybutyrate), the amount of material that undergoes cold crystallization upon reheating is strongly dependent on the initial cooling rate from the melt. synthon-chemicals.comsigmaaldrich.com A faster initial cooling leads to a greater proportion of the material crystallizing during the subsequent heating scan. synthon-chemicals.comsigmaaldrich.com It is plausible that this compound would exhibit similar behavior if vitrified from its mesophases.

Non-Isothermal and Isothermal Crystallization Processes

Crystallization kinetics can be studied under two primary conditions: isothermal (at a constant temperature) and non-isothermal (with a constant cooling or heating rate).

Non-Isothermal Crystallization: This involves cooling the material from the melt at a constant rate. This method is often more relevant to industrial processing conditions. Various models, such as the Ozawa and Mo models, are employed to analyze non-isothermal crystallization data obtained from DSC experiments. tubitak.gov.tr For many organic materials and polymers, the crystallization peaks observed in DSC thermograms shift to lower temperatures as the cooling rate increases, reflecting the kinetic nature of the crystallization process.

Influence of Cooling and Heating Rates on Phase Transitions

The rates at which a liquid crystalline material is heated or cooled have a profound impact on its phase transition temperatures and the resulting structures.

Effect of Cooling Rate: Increasing the cooling rate generally shifts the crystallization temperature to a lower value. sigmaaldrich.com At very high cooling rates, crystallization may be suppressed entirely, leading to the formation of a glass. The degree of crystallinity achieved during cooling is often reduced at higher cooling rates. synthon-chemicals.comsigmaaldrich.com

Effect of Heating Rate: During heating, the melting temperature and, if applicable, the cold crystallization temperature can also be affected by the heating rate. Often, an increase in the heating rate leads to an increase in the observed melting and cold crystallization peak temperatures in DSC thermograms. sigmaaldrich.com For some liquid crystals, the ability to resolve closely spaced transitions can depend on the scan rate. tubitak.gov.tr

The following table summarizes the expected influence of cooling and heating rates on the phase transitions of a typical liquid crystalline material, which would likely apply to this compound.

Thermal ProcessRate ChangeExpected Effect on Transition TemperatureExpected Effect on Crystallinity
Cooling IncreaseDecrease in crystallization temperature (Tc)Decrease in overall crystallinity
Heating IncreaseIncrease in cold crystallization (Tcc) & melting (Tm) temperaturesMay decrease total crystallinity developed

Molecular Dynamics within Liquid Crystalline Phases

The study of molecular dynamics provides information on the rotational and translational motions of molecules within the different liquid crystalline phases.

Broadband Dielectric Spectroscopy (BDS) for Relaxation Processes

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics of polar materials because it probes the reorientation of molecular dipoles over a very wide frequency range. When an external electric field is applied, polar molecules attempt to align with it. The frequency-dependent response of these dipoles reveals characteristic relaxation processes.

In liquid crystals, several relaxation processes can typically be detected:

α-relaxation: Associated with the cooperative reorientation of molecules around their short axes. This process is linked to the glass transition.

β-relaxation: A faster, more localized process often attributed to intramolecular motions or the precession of the long molecular axis.

For a related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, BDS studies under varying pressure revealed two super-Arrhenius α-relaxations in the nematic phase, corresponding to reorientations around the short axes and precession of the long molecular axes, in addition to a β-relaxation from intramolecular motions. Given its polar ester and ether linkages, this compound is expected to be dielectrically active and would likely exhibit similar relaxation phenomena, allowing for the characterization of its molecular dynamics in different mesophases.

Vibrational Dynamics Studies during Vitrification and Crystallization

There is no available research data on the vibrational dynamics of this compound during the processes of vitrification and crystallization. Studies typically employ techniques such as Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy to probe changes in molecular vibrations as a material transitions between its liquid, glassy, and crystalline states. Such analyses provide insights into the molecular ordering and intermolecular interactions that govern these phase transitions. However, no such studies have been published for this specific compound.

Electrohydrodynamic Instabilities in Nematic Systems (Comparative Studies)

Information regarding the electrohydrodynamic instabilities in the nematic phase of this compound is not present in the available scientific literature. This field of study is crucial for understanding the behavior of nematic liquid crystals under the influence of an electric field, which is fundamental for their application in display technologies and other electro-optical devices. Comparative studies in this area typically involve analyzing the threshold voltages for instabilities, the nature of the resulting patterns (e.g., Williams domains), and how these properties compare to other liquid crystalline materials. Unfortunately, no such comparative data exists for this compound.

Integration and Performance in Advanced Materials Systems

Formulation in Liquid Crystal Mixtures and Composites

The utility of a single liquid crystal compound is often limited by its inherent physical properties, such as a narrow mesophase temperature range. Consequently, liquid crystals like 4-(Octyloxy)phenyl 4-butylbenzoate are most commonly used as components in mixtures or composites to achieve a specific set of desired properties for device applications.

Phase Behavior of Binary and Multicomponent Liquid Crystal Blends

The formulation of binary or multicomponent mixtures is a fundamental strategy in the development of liquid crystal materials for practical applications. By combining this compound with other liquid crystalline or non-liquid crystalline compounds, it is possible to precisely tune the phase behavior, including the suppression of melting points and the broadening of the liquid crystal phase range.

When two or more liquid crystals are mixed, the resulting phase diagram can exhibit several phenomena. Often, a eutectic mixture is formed, where the melting point of the mixture is lower than that of any of the individual components. This is crucial for creating liquid crystal formulations that are in the desired mesophase at room temperature. For instance, studies on binary mixtures of different mesogenic compounds frequently show that the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase) can vary nearly linearly with the composition of the mixture. vanderbilt.edumdpi.com

Furthermore, mixing can lead to the induction or enhancement of specific mesophases not present or prominent in the pure components. Research on mixtures containing compounds structurally similar to this compound, such as other octyloxybenzoate derivatives, has shown that blending can induce smectic phases (SmA or SmC) in what were originally purely nematic materials. vanderbilt.eduresearchgate.net This phenomenon is attributed to favorable intermolecular interactions, such as dipole-dipole interactions or optimal packing, between the different molecules in the blend. researchgate.net For example, the addition of a polar compound to a non-polar or weakly polar nematic liquid crystal can lead to the formation of a more ordered smectic A phase.

Table 1: Illustrative Phase Behavior of a Hypothetical Binary Liquid Crystal Mixture

This table illustrates the concept of eutectic behavior and mesophase range modification in a hypothetical binary mixture containing a compound like this compound (Component A).

Mole Fraction of Component B (%)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)
0 (Pure A)557520
20487830
40 (Eutectic)428139
60458439
80528735
100 (Pure B)609030

Note: This data is illustrative and does not represent experimentally verified values for this compound.

Polymer Dispersed Liquid Crystal (PDLC) Composite Development

Polymer Dispersed Liquid Crystal (PDLC) technology represents a significant application for liquid crystals, enabling the creation of electrically switchable "smart" films and glazing. materiability.com In a PDLC device, microscopic droplets of a liquid crystal mixture are dispersed within a solid polymer matrix. nih.gov The operating principle relies on switching the alignment of the liquid crystal molecules within the droplets using an external electric field, thereby changing the composite material from a light-scattering (opaque) state to a non-scattering (transparent) state. materiability.commdpi.com

The formulation of a PDLC composite involves creating a homogeneous solution of a liquid crystal mixture and a polymer precursor (monomer or oligomer), along with a photoinitiator. mdpi.comresearchgate.net This solution is then cured, typically using ultraviolet (UV) light, which initiates polymerization. As the polymer network forms, the liquid crystal becomes immiscible and separates into droplets. nih.gov

Functional Materials Design and Optimization

To meet the demands of specific applications, the intrinsic properties of liquid crystals like this compound must often be modified. This involves targeted molecular design and formulation strategies.

Strategies for Mesophase Temperature Range Extension

A primary goal in liquid crystal material design is to achieve a wide and stable mesophase operating range. For this compound, several strategies could be employed to extend its nematic or smectic phase stability:

Molecular Structure Modification: Altering the length of the alkyl or alkoxy chains (the butyl and octyloxy groups) can significantly impact transition temperatures. Generally, increasing chain length tends to favor the formation of more ordered smectic phases at the expense of the nematic phase.

Core Modification: Introducing lateral substituents (e.g., fluorine) onto the phenyl rings can disrupt molecular packing, lowering the melting point. Partial fluorination of terminal chains has also been shown to significantly increase clearing temperatures and enhance or induce smectic phases. vanderbilt.edu

Formulation of Eutectic Mixtures: As discussed in section 5.1.1, blending with other mesogenic compounds is the most common and effective method to both lower the melting point and potentially raise the clearing point, thereby broadening the operational temperature window. mdpi.com

Table 2: General Strategies for Mesophase Range Extension

StrategyMechanismExpected Effect on this compound
Blending (Eutectic Formation) Disruption of crystalline packing; averaging of properties.Lowered melting point, broadened mesophase range.
Lateral Substitution (e.g., -F, -CH₃) Increased molecular breadth, reduced intermolecular attraction.Reduced melting point and clearing point.
Terminal Chain Fluorination Increased polarity and molecular weight without significant shape change.Increased clearing temperature, potential induction of smectic phases. vanderbilt.edu
Introduction of Chiral Dopants Induction of a helical superstructure (cholesteric phase).Conversion of nematic phase to cholesteric phase, potentially over a wide range.

Development of Glass-Forming Liquid Crystals for Metastable Applications

In certain applications, it is desirable to have a liquid crystal material that can be frozen into a solid, glassy state while retaining the molecular order of the liquid crystal phase. These "anisotropic glasses" or "glass-forming liquid crystals" are of interest for optical data storage and the fabrication of stable, aligned optical films.

The ability of a material to form a glass (its glass-forming ability) is related to the difficulty with which it crystallizes upon cooling from the liquid or liquid-crystalline state. aps.org Systems with competing ordering tendencies, such as those that could form different types of crystal structures, often exhibit enhanced glass-forming ability. aps.org

To create a glass-forming system based on this compound, one could blend it with molecules that frustrate the crystallization process. This could involve mixing it with compounds of significantly different molecular shapes or with specially designed, bulky molecules that possess low melting points and high glass transition temperatures. The goal is to create a multicomponent mixture where the energy barrier to form a stable crystalline lattice is very high, allowing the disordered liquid-like structure of the mesophase to be vitrified upon cooling. aps.org

Applications in Optical Filter Design

The anisotropic nature of liquid crystals makes them ideal candidates for tunable optical components, including filters. While specific applications of this compound in this area are not documented, its properties are relevant to the design of such devices. For instance, if doped with a chiral material, a nematic liquid crystal like this compound would form a cholesteric (or chiral nematic) phase. This phase is characterized by a helical superstructure that selectively reflects light of a specific wavelength and polarization, a phenomenon known as Bragg reflection.

The wavelength of the reflected light is determined by the pitch of the helix and the average refractive index of the material. The pitch, in turn, can be controlled by the concentration of the chiral dopant and by external stimuli like temperature or an electric field. This tunability allows for the creation of dynamic optical filters, such as notch or band-pass filters, where the filtered wavelength can be actively controlled. The birefringence (the difference between the ordinary and extraordinary refractive indices) of the liquid crystal mixture, to which this compound would contribute, is a key parameter that determines the width of the reflection band.

Considerations for Energy Storage Applications

The unique properties of liquid crystals, such as this compound, present intriguing possibilities for their application in advanced energy storage systems. As a calamitic liquid crystal, its rod-like molecular structure and ability to form ordered, yet fluid, phases could be harnessed to create novel electrolytes with tailored ion transport properties for batteries and supercapacitors. While direct research into the energy storage applications of this compound is not extensively documented, considerations for its use can be inferred from studies on structurally similar calamitic liquid crystals with benzoate (B1203000) cores.

A primary area of interest is the development of liquid crystal electrolytes. By dissolving a salt, such as a lithium salt, into the liquid crystal matrix, it is possible to create an electrolyte where the ordered structure of the liquid crystal can influence ion movement. researchgate.net The phase of the liquid crystal—be it nematic or smectic—plays a crucial role in this context.

In a nematic phase , the constituent molecules exhibit long-range orientational order, aligning along a common axis, but lack positional order. This could facilitate anisotropic ion conductivity, where ions move more freely along the direction of molecular alignment. For a calamitic liquid crystal like this compound, this would mean that lithium ions, for example, could be channeled between the aligned rod-like molecules. This organized, yet fluid, environment could potentially enhance charge carrier mobility compared to more disordered conventional liquid electrolytes.

The smectic phase , characterized by both orientational and some positional order in the form of layers, could offer even more defined pathways for ion transport. sciforum.netnycu.edu.tw Research on other benzoate-based calamitic liquid crystals has shown the presence of smectic phases. sciforum.netnycu.edu.tw If this compound exhibits a smectic A phase, where the molecules are arranged in layers and oriented perpendicular to the layer planes, this could create two-dimensional ion-conductive pathways within these layers. researchgate.net The conductivity in such a system would likely be highly anisotropic, with significantly faster ion transport parallel to the smectic layers than perpendicular to them. rsc.org

The potential for creating self-assembled, ordered ion-conductive pathways is a significant advantage of using liquid crystal electrolytes. researchgate.net This could help to mitigate some of the challenges faced by traditional battery and supercapacitor electrolytes, such as concentration polarization and the formation of dendrites on electrodes in lithium-ion batteries. The uniform, ordered channels could promote more homogeneous ion flux at the electrode-electrolyte interface.

Furthermore, the inherent properties of the liquid crystal molecule itself, such as its polarity and the presence of functional groups, would influence its interaction with the dissolved salt and the electrodes. The ester group in the benzoate core of this compound could potentially coordinate with lithium ions, aiding in their dissolution and transport.

The table below outlines the key liquid crystalline phases and their potential implications for ion transport, which are relevant when considering this compound for energy storage applications.

Liquid Crystal PhaseMolecular OrderingPotential Impact on Ion Transport
Nematic Long-range orientational order, no positional order.Anisotropic ion conduction, with enhanced mobility along the director axis.
Smectic A Molecules arranged in layers with long-range orientational order perpendicular to the layer planes.Highly anisotropic ion conduction, with fast 2D ion transport within the smectic layers.
Isotropic Liquid No long-range orientational or positional order.Isotropic ion conduction, similar to conventional liquid electrolytes.

The transition temperatures between these phases are critical parameters. tandfonline.com The operating temperature of an energy storage device would need to be within the range of the desired liquid crystalline phase to leverage its specific ion transport characteristics. For instance, a battery designed to operate at room temperature would require a liquid crystal that exhibits a nematic or smectic phase at that temperature. The presence of flexible alkyl and alkoxy chains, such as the butyl and octyloxy groups in this compound, is known to influence these transition temperatures. vanderbilt.eduresearchgate.net

In the context of supercapacitors, ionic liquid crystals derived from renewable resources have been explored as electrolytes, demonstrating good specific capacitance and cycle stability. figshare.com While this compound is not an ionic liquid crystal itself, its use as a host for ionic species in an electrolyte system could offer similar benefits of structured ion pathways. The electrical conductivity of nematic liquid crystal dispersions can be influenced by the addition of nanoparticles, suggesting another avenue for tuning the electrochemical properties of a this compound-based electrolyte. rsc.org

Biological and Biochemical Relevance

Evaluation of Antipathogenic Activity

No studies were identified that evaluated the efficacy of 4-(Octyloxy)phenyl 4-butylbenzoate against pathogenic microorganisms. To determine its potential as an antimicrobial agent, a systematic evaluation would be required.

Data on the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis is not present in the available literature. Future research would need to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant Gram-positive strains.

Similarly, there is no available information regarding the efficacy of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. Investigations into its ability to inhibit the growth of these pathogens are necessary to understand its potential antibacterial spectrum.

The potential antifungal properties of this compound have not been documented in the reviewed scientific literature. Studies would be needed to assess its activity against fungal species such as Candida albicans or Aspergillus fumigatus.

Biocompatibility and Biological Applications Potential

Information regarding the biocompatibility of this compound and its potential for biological applications is currently unavailable.

There are no published studies on the wettability characteristics of surfaces coated with this compound. The contact angle and surface energy measurements would be crucial in predicting how this compound might interact with biological interfaces, a key factor for its use in biomedical devices or as a coating for biomaterials.

Given the lack of data on its biological activity and biocompatibility, the prospects for using this compound in biodynamic materials or for specific biochemical applications remain entirely speculative. A comprehensive toxicological and biocompatibility assessment would be the first step in exploring any such potential.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(Octyloxy)phenyl 4-butylbenzoate, and how do they influence experimental design?

  • Answer : The compound's molecular structure (C23H30O3) includes an octyloxy chain and a butyl-substituted benzoate group, contributing to its hydrophobic character and mesomorphic behavior. Key properties include:

  • Melting point : Critical for phase transition studies in liquid crystal research.
  • Solubility : Preferentially dissolves in non-polar solvents (e.g., chloroform, toluene), necessitating solvent compatibility in synthesis and purification .
  • Thermal stability : Requires differential scanning calorimetry (DSC) to determine degradation thresholds .
    • Methodology : Use HPLC (high-performance liquid chromatography) for purity assessment and nuclear magnetic resonance (NMR) for structural validation .

Q. What synthetic methodologies are reported for this compound?

  • Answer : The compound is typically synthesized via esterification between 4-(octyloxy)phenol and 4-butylbenzoyl chloride. Key steps:

  • Reaction conditions : Catalyzed by acid (e.g., H2SO4) or base (e.g., pyridine) under reflux .
  • Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
    • Challenges : Side reactions (e.g., incomplete esterification) require monitoring via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does this compound perform in liquid crystal applications compared to structurally similar esters?

  • Answer : The compound exhibits smectic mesophases due to its elongated alkyl chains, as observed in polarizing microscopy. Compared to shorter-chain analogs (e.g., 4-pentyl derivatives), it shows:

  • Higher thermal stability : Wider mesophase temperature ranges (e.g., 80–120°C) .
  • Reduced clearing points : Attributed to steric effects from the butyl group .
    • Methodology : Characterize mesomorphic behavior using DSC and polarized optical microscopy (POM) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in antimicrobial or cytotoxicity studies may arise from:

  • Purity variations : Impurities (e.g., unreacted phenol) can skew bioassay results. Validate purity via gas chromatography-mass spectrometry (GC-MS) .
  • Assay conditions : Adjust solvent systems (e.g., DMSO concentration) to avoid false negatives in cell-based assays .
    • Recommendation : Replicate studies under standardized OECD guidelines for reproducibility .

Q. How can computational modeling enhance the design of derivatives for targeted material science applications?

  • Answer : Molecular dynamics (MD) simulations predict:

  • Self-assembly behavior : Role of alkyl chain length in liquid crystal alignment .
  • Interfacial interactions : Adsorption kinetics on polymer surfaces for coating applications .
    • Validation : Compare simulation results with X-ray diffraction (XRD) data for crystallographic alignment .

Analytical and Safety Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Answer :

  • HPLC with UV detection : Quantifies residual starting materials (e.g., 4-(octyloxy)phenol) at ppm levels .
  • FT-IR spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) functional groups to confirm ester formation .

Q. What safety protocols are critical during handling of this compound?

  • Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s environmental persistence?

  • Answer :

  • Degradation studies : Conduct accelerated UV exposure tests to measure photolytic half-life .
  • Ecotoxicology assays : Use Daphnia magna or algae models to assess aquatic toxicity under varied pH/temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.